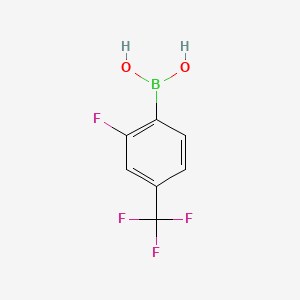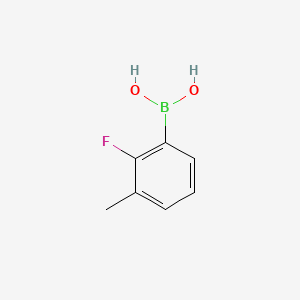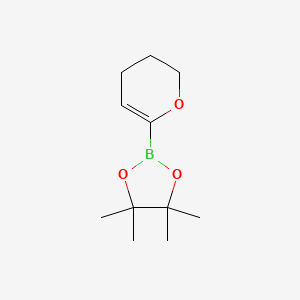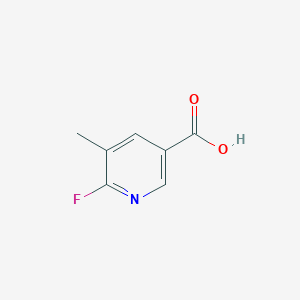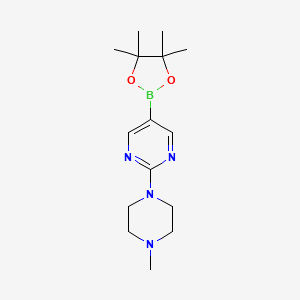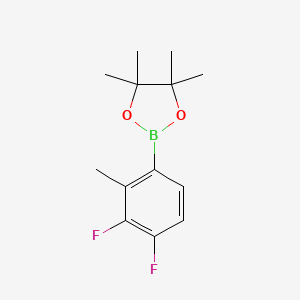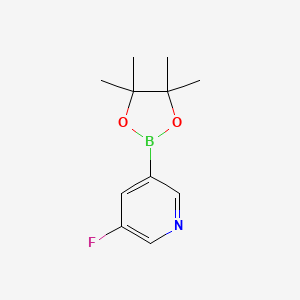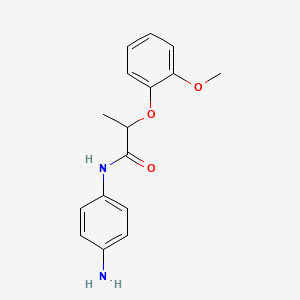
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide, commonly referred to as 4-AP, is a widely used chemical compound in scientific research. It is a versatile compound that has a wide range of applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
Research has shown that certain derivatives of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide exhibit significant antibacterial and antifungal activities. For instance, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds demonstrated considerable efficacy against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial treatments (Helal et al., 2013).
Antioxidant and Anticancer Activity
Some derivatives of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide have been explored for their antioxidant and anticancer properties. Research has found that specific novel derivatives bearing additional functional groups show enhanced antioxidant activity, comparable or superior to known antioxidants like ascorbic acid. These compounds were also tested against various cancer cell lines, showing promising cytotoxic effects, particularly against glioblastoma and breast cancer cells, suggesting a potential pathway for cancer therapy development (Tumosienė et al., 2020).
Prostate Cancer Imaging
In the context of prostate cancer, new carbon-11-labeled propanamide derivatives have been synthesized as selective androgen receptor modulator (SARM) radioligands. These derivatives are designed for use in positron emission tomography (PET) imaging to target the androgen receptor, offering a promising approach for the treatment and molecular imaging of prostate cancer (Gao et al., 2011).
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-(2-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(21-15-6-4-3-5-14(15)20-2)16(19)18-13-9-7-12(17)8-10-13/h3-11H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLKKTYLOSTZQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

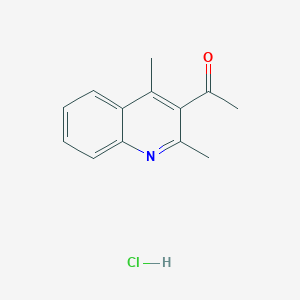
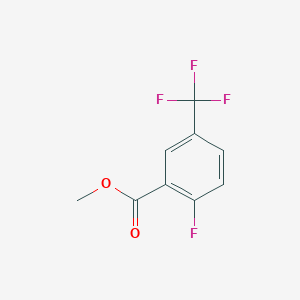
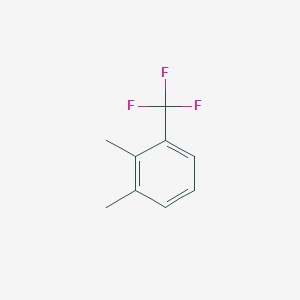
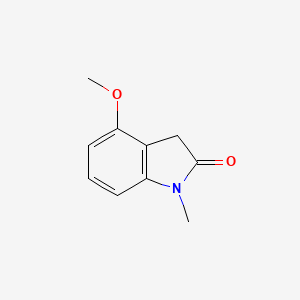
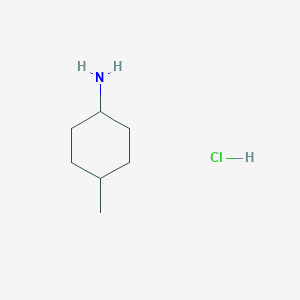
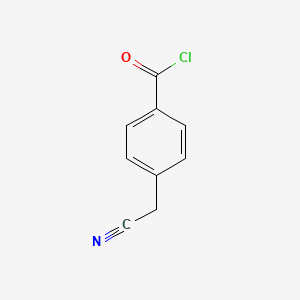
![Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1317753.png)
